3-nitrobenzylidene bisacetamide CAS 40891-08-5 properties
3-nitrobenzylidene bisacetamide CAS 40891-08-5 properties
An In-Depth Technical Guide to N,N′-[(3-Nitrophenyl)methylene]bis[acetamide] (CAS 40891-08-5): Properties, Synthesis, and Research Perspectives
Abstract
This technical guide provides a comprehensive analysis of N,N′-[(3-Nitrophenyl)methylene]bis[acetamide], CAS 40891-08-5, a molecule of interest for chemical and pharmaceutical research. In the absence of extensive dedicated literature, this document synthesizes information from foundational chemical principles and data on structurally related compounds. We will explore its core chemical identity, propose a logical synthesis pathway based on its constituent moieties—3-nitrobenzaldehyde and acetamide—and discuss its physicochemical and spectroscopic properties. From the perspective of a Senior Application Scientist, this guide places a strong emphasis on postulating avenues for biological investigation, drawing parallels with known bioactive molecules that share its key structural features, such as the nitroaromatic system and the bisacetamide group. Detailed experimental protocols for synthesis and preliminary biological screening are provided to empower researchers in drug discovery and development to explore the untapped potential of this compound.
Core Molecular Identity and Physicochemical Properties
N,N′-[(3-Nitrophenyl)methylene]bis[acetamide] is an organic compound characterized by a central methine bridge derived from 3-nitrobenzaldehyde, which is bonded to two acetamide groups. The presence of a meta-substituted nitro group on the phenyl ring is a key feature, significantly influencing the molecule's electronic properties and potential reactivity.
The fundamental properties of the compound are summarized below.[1]
| Property | Value | Source |
| CAS Registry Number® | 40891-08-5 | CAS Common Chemistry[1] |
| Canonical Name | N,N′-[(3-Nitrophenyl)methylene]bis[acetamide] | CAS Common Chemistry[1] |
| Synonyms | N,N′-(m-nitrobenzylidene)bis-acetamide | CAS Common Chemistry[1] |
| Molecular Formula | C₁₁H₁₃N₃O₄ | CAS Common Chemistry[1] |
| Molecular Mass | 251.24 g/mol | CAS Common Chemistry[1] |
| Melting Point | 231-233 °C | CAS Common Chemistry[1] |
| Canonical SMILES | CC(=O)NC(C1=CC(=CC=C1)[O-])NC(=O)C | CAS Common Chemistry[1] |
| InChIKey | YSFZGJAQRCCJCI-UHFFFAOYSA-N | CAS Common Chemistry[1] |
Based on its structure, the compound is predicted to have low solubility in water but should be soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are common vehicles for in vitro biological assays.
Proposed Synthesis Pathway and Experimental Protocol
The structure of 3-nitrobenzylidene bisacetamide strongly suggests a direct synthesis via the condensation of 3-nitrobenzaldehyde with acetamide. 3-nitrobenzaldehyde is a readily available and crucial intermediate in the synthesis of various pharmaceuticals, particularly second-generation dihydropyridine calcium channel blockers.[2][3] This reaction is typically acid-catalyzed, where the protonated aldehyde carbonyl is activated for nucleophilic attack by the amide nitrogen atoms.
Caption: Proposed synthesis workflow for 3-nitrobenzylidene bisacetamide.
Detailed Synthesis Protocol
This protocol is a self-validating system designed for the synthesis and purification of the target compound.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrobenzaldehyde (1.51 g, 10 mmol).
-
Add acetamide (1.20 g, 20.3 mmol, ~2 equivalents).
-
Add glacial acetic acid (20 mL) as the solvent.
-
Carefully add 3-4 drops of concentrated sulfuric acid as a catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the 3-nitrobenzaldehyde spot indicates reaction completion (typically 2-4 hours).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture slowly into 100 mL of ice-cold water while stirring. A solid precipitate should form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of cold water until the filtrate is neutral (to remove residual acid) and then with a small amount of cold ethanol to remove unreacted starting materials.
-
-
Purification and Validation:
-
Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield a purified crystalline solid.
-
Dry the purified product in a vacuum oven at 50-60 °C.
-
Determine the melting point of the purified product. A sharp melting point in the expected range (231-233 °C) is a strong indicator of purity.[1]
-
Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Postulated Research Applications and Biological Rationale
While direct biological data for 3-nitrobenzylidene bisacetamide is scarce, a scientific assessment of its structural components allows for the formulation of strong hypotheses regarding its potential applications. The molecule combines two key pharmacophores: the nitrobenzylidene moiety and the bisacetamide function.
Caption: Logical relationships between molecular moieties and potential bioactivity.
Hypothesis 1: Antibacterial Agent
The nitroaromatic scaffold is a well-established pharmacophore in antimicrobial agents.[4] Specifically, compounds containing a nitrobenzylidene group have demonstrated potent activity. For instance, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide has shown excellent growth inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) and multi-drug resistant Acinetobacter baumannii.[5] Another derivative, 3,3'-(4-Nitrobenzylidene)-bis-(4-hydroxycoumarin), was found to exert bactericidal effects against MRSA by targeting DNA polymerase III.[6] Although our target molecule is structurally distinct, the shared 3-nitrobenzylidene core provides a strong rationale for investigating its antibacterial properties.
Hypothesis 2: Cell Differentiation Inducer
The bisacetamide portion of the molecule is structurally analogous to Hexamethylene Bisacetamide (HMBA), a well-characterized and potent inducer of erythroid differentiation in murine erythroleukemia cells.[7] HMBA and related compounds are valuable tools in cancer research for their ability to induce terminal differentiation in certain cancer cell lines, effectively halting their proliferation. The mechanism involves uptake by the cell and subsequent effects on gene expression.[7] The presence of the bisacetamide functional group in our target compound suggests it may possess similar cell-differentiating capabilities, making it a candidate for screening in oncology and developmental biology research.
Recommended Experimental Protocols for Biological Screening
To validate the hypotheses above, the following detailed, self-validating protocols are recommended.
Protocol 1: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This workflow determines the lowest concentration of the compound that inhibits visible bacterial growth.
-
Preparation:
-
Prepare a stock solution of 3-nitrobenzylidene bisacetamide (e.g., 10 mg/mL) in sterile DMSO.
-
Culture the test bacteria (e.g., S. aureus MRSA ATCC 43300 and E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to mid-log phase. Adjust the bacterial suspension to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:150 in MHB to obtain the final inoculum of ~1 x 10⁵ CFU/mL.
-
-
Assay Plate Setup (96-well plate):
-
Add 100 µL of MHB to wells in columns 1-11.
-
Add 2 µL of the compound stock solution to column 1. This creates the highest starting concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the Negative Control (growth control, no compound).
-
Column 12 contains 200 µL of uninoculated MHB as a Sterility Control . A known antibiotic (e.g., vancomycin for MRSA) should be run on a separate row as a Positive Control .
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to wells in columns 1-11. The final volume in each well is 200 µL.
-
Seal the plate and incubate at 37 °C for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Validation Check: The negative control (column 11) must show robust growth. The sterility control (column 12) must remain clear. The positive control antibiotic must yield an MIC within its expected range.
-
Conclusion and Future Directions
N,N′-[(3-Nitrophenyl)methylene]bis[acetamide] (CAS 40891-08-5) is a well-defined chemical entity whose biological potential remains largely unexplored. Based on a rigorous analysis of its constituent chemical motifs, there are compelling reasons to investigate this compound for both antibacterial and cell differentiation-inducing activities. Its straightforward synthesis from common laboratory reagents makes it an accessible target for academic and industrial researchers. Future work should focus on the synthesis and purification of this molecule, followed by the systematic biological screening outlined in this guide. Subsequent studies could involve structure-activity relationship (SAR) explorations by modifying the substitution on the phenyl ring or altering the amide groups to optimize for potency and selectivity.
References
-
CAS, a division of the American Chemical Society. N,N′-[(3-Nitrophenyl)methylene]bis[acetamide]. CAS Common Chemistry. [Link]
-
Kummari, S. et al. (2020). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. Scientific Reports. [Link]
-
Rehman, S. et al. (2022). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Journal of Chemistry. [Link]
-
National Center for Biotechnology Information. 3-Nitrobenzamide. PubChem Compound Summary for CID 12576. [Link]
-
Guo, N. et al. (2015). Selective in vivo and in vitro activities of 3,3'-4-nitrobenzylidene-bis-4-hydroxycoumarin against methicillin-resistant Staphylococcus aureus by inhibition of DNA polymerase III. Scientific Reports. [Link]
-
Cheméo. 3-Nitrobenzanthrone - Chemical & Physical Properties. [Link]
-
Li, J. et al. (2005). N,N′-Bis(3-nitrobenzylidene)hydrazine. ResearchGate. [Link]
-
Ölgen, S. et al. (2015). N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. Austin Publishing Group. [Link]
-
Reuben, R. C. (1979). Studies on the mechanism of action of hexamethylene bisacetamide, a potent inducer of erythroleukemic differentiation. Biochimica et Biophysica Acta. [Link]
-
Mahajan, S. S. & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences. [Link]
-
Arshad, M. N. et al. (2011). (E)-3-Nitro-N′-(3-nitrobenzylidene)benzohydrazide. Acta Crystallographica Section E. [Link]
-
Wikipedia. 3-Nitrobenzaldehyde. [Link]
-
Bochno, M. et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]
-
Bloom Tech. (2023). How do you synthesize 3-Nitrobenzaldehyde? Knowledge. [Link]
-
National Center for Biotechnology Information. 3-Nitrobenzonitrile. PubChem Compound Summary for CID 12079. [Link]
-
National Center for Biotechnology Information. N-(3-Nitrobenzylidene)aniline. PubChem Compound Summary for CID 291059. [Link]
- Google Patents. (2012).
-
Stolarczyk, B. et al. (2023). Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. Molecules. [Link]
-
Ibrahim, M. A. A. et al. (2022). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. Acta Crystallographica Section E. [Link]
-
National Center for Biotechnology Information. 3'-Nitro-p-acetophenetidide. PubChem Compound Summary for CID 15685. [Link]
-
NIST. Benzaldehyde, 3-nitro-. NIST Chemistry WebBook. [Link]
-
Singh, A. et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Organic & Medicinal Chemistry International Journal. [Link]
-
National Center for Biotechnology Information. 3-Nitroacetanilide. PubChem Compound Summary for CID 31206. [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective in vivo and in vitro activities of 3,3'-4-nitrobenzylidene-bis-4-hydroxycoumarin against methicillin-resistant Staphylococcus aureus by inhibition of DNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the mechanism of action of hexamethylene bisacetamide, a potent inducer of erythroleukemic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
